Cas no 158365-54-9 (7-Methoxy-naphthalene-1-carbonitrile)

7-Methoxy-naphthalene-1-carbonitrile is a naphthalene derivative featuring a methoxy group at the 7-position and a cyano substituent at the 1-position. This compound is valued for its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing cyano group and electron-donating methoxy group contribute to its reactivity, enabling selective functionalization. Its stable aromatic structure ensures compatibility with a range of reaction conditions. The compound is typically characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise molecular modifications. Proper handling and storage are recommended to maintain its integrity.
7-Methoxy-naphthalene-1-carbonitrile structure
158365-54-9 structure
商品名:7-Methoxy-naphthalene-1-carbonitrile
CAS番号:158365-54-9
MF:C12H9NO
メガワット:183.20596
MDL:MFCD09037978
CID:108129
PubChem ID:11344392

7-Methoxy-naphthalene-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenecarbonitrile,7-methoxy-
    • 7-METHOXY-1-NAPHTHONITRILE
    • 7-Methoxynaphthalene-1-carbonitrile
    • 1-cyano-7-methoxynaphthalene
    • 1-Cyano-7-methoxy-naphthalin
    • 1-Naphthalenecarbonitrile,7-methoxy
    • 7-methoxy-1-cyanonaphthalene
    • 7-Methoxy-naphthalene-1-carbonitrile
    • 7-METHOXY-1-NAPHTHONITRILE(WXG00191)
    • AKOS006332474
    • DTXSID60462948
    • 1-Naphthalenecarbonitrile, 7-methoxy-
    • SB33956
    • MFCD09037978
    • AS-53582
    • FT-0723068
    • A849746
    • CS-0341692
    • SCHEMBL3024523
    • CTAKVWPTULZNMM-UHFFFAOYSA-N
    • 158365-54-9
    • P16718
    • 7-Methoxy-1 -naphthonitrile
    • MDL: MFCD09037978
    • インチ: InChI=1S/C12H9NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-7H,1H3
    • InChIKey: CTAKVWPTULZNMM-UHFFFAOYSA-N
    • ほほえんだ: COC1C=C2C(C=CC=C2C#N)=CC=1

計算された属性

  • せいみつぶんしりょう: 183.06800
  • どういたいしつりょう: 183.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • PSA: 33.02000
  • LogP: 2.72008

7-Methoxy-naphthalene-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1008305-1g
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 95%
1g
$430 2024-07-28
TRC
M342215-50mg
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9
50mg
$ 160.00 2022-06-03
TRC
M342215-100mg
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9
100mg
$ 230.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0749-5g
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 97%
5g
12703.68CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0749-250mg
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 97%
250mg
1433.19CNY 2021-05-08
Alichem
A219003462-500mg
1-Cyano-7-methoxynaphthalene
158365-54-9 98%
500mg
970.20 USD 2021-06-15
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0749-100mg
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 97%
100mg
1136.38CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0749-50mg
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 97%
50mg
992.21CNY 2021-05-08
eNovation Chemicals LLC
Y1008305-5g
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 95%
5g
$1675 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0749-5g
7-Methoxy-naphthalene-1-carbonitrile
158365-54-9 97%
5g
¥13098.42 2025-01-21

7-Methoxy-naphthalene-1-carbonitrile 関連文献

7-Methoxy-naphthalene-1-carbonitrileに関する追加情報

7-Methoxy-naphthalene-1-carbonitrile: A Comprehensive Overview

The compound 7-Methoxy-naphthalene-1-carbonitrile, identified by the CAS number 158365-54-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a methoxy group and a cyano group. The methoxy group is attached at the 7th position of the naphthalene ring, while the cyano group is located at the 1st position, giving rise to its systematic name and distinct chemical properties.

Recent studies have highlighted the potential of 7-Methoxy-naphthalene-1-carbonitrile in various applications, particularly in drug discovery and development. The compound's structure lends itself well to interactions with biological systems, making it a promising candidate for the design of novel therapeutic agents. Researchers have explored its ability to modulate key cellular pathways, such as those involved in inflammation and oxidative stress, which are central to numerous diseases including cancer and neurodegenerative disorders.

In terms of synthesis, 7-Methoxy-naphthalene-1-carbonitrile can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the cyano group and the directing effects of the methoxy substituent to achieve high yields and purity. The synthesis process has been optimized in recent years, with advancements in catalytic systems and reaction conditions enabling more efficient production of this compound.

The physical properties of 7-Methoxy-naphthalene-1-carbonitrile are also worth noting. It exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Additionally, its solubility in various solvents makes it suitable for use in both organic and aqueous environments, depending on the application requirements.

In terms of applications beyond drug discovery, 7-Methoxy-naphthalene-1-carbonitrile has shown promise in materials science as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its electronic properties make it an attractive candidate for use in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on understanding its electronic behavior under different conditions, paving the way for its integration into next-generation electronic devices.

The environmental impact of 7-Methoxy-naphthalene-1-carbonitrile is another area of interest for researchers. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the compound can be safely used and disposed of without posing risks to ecosystems or human health.

In conclusion, 7-Methoxy-naphthalene-1-carbonitrile, CAS No. 158365-54-9, is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool for scientists and engineers seeking innovative solutions in drug development, materials science, and beyond.

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Amadis Chemical Company Limited
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